4-{[(E)-{3-[(biphenyl-4-yloxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-{3-[(biphenyl-4-yloxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a biphenyl group, a methoxyphenyl group, and a trifluoromethyl group, all of which contribute to its distinctive chemical properties.
Preparation Methods
The synthesis of 4-{[(E)-{3-[(biphenyl-4-yloxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-[(biphenyl-4-yloxy)methyl]-4-methoxybenzaldehyde with thiosemicarbazide under specific conditions to form the corresponding hydrazone. This intermediate is then cyclized in the presence of a suitable catalyst to yield the final triazole-thiol compound .
Chemical Reactions Analysis
4-{[(E)-{3-[(biphenyl-4-yloxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or other functional groups.
Substitution: The biphenyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying protein-ligand interactions and enzyme inhibition.
Industry: It may be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-{[(E)-{3-[(biphenyl-4-yloxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The compound’s triazole ring and thiol group are key functional groups that enable it to form covalent or non-covalent bonds with these targets, thereby modulating their activity. The biphenyl and methoxyphenyl groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include:
- 4-((E)-{[2-([1,1’-biphenyl]-4-yloxy)propanoic]hydrazono}methyl)-2-methoxyphenyl 4-methylbenzoate
- 4-((E)-{[2-([1,1’-biphenyl]-4-yloxy)propanoic]hydrazono}methyl)-2-ethoxyphenyl 4-methoxybenzoate
- 4-(2-(2-((1,1’-biphenyl)-4-yloxy)propanoic)carbohydrazono)-2-methoxyphenyl benzoate
These compounds share structural similarities with 4-{[(E)-{3-[(biphenyl-4-yloxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol, such as the presence of biphenyl and methoxyphenyl groups. the unique combination of the triazole ring, thiol group, and trifluoromethyl group in the latter compound imparts distinct chemical and biological properties, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C24H19F3N4O2S |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
4-[(E)-[4-methoxy-3-[(4-phenylphenoxy)methyl]phenyl]methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C24H19F3N4O2S/c1-32-21-12-7-16(14-28-31-22(24(25,26)27)29-30-23(31)34)13-19(21)15-33-20-10-8-18(9-11-20)17-5-3-2-4-6-17/h2-14H,15H2,1H3,(H,30,34)/b28-14+ |
InChI Key |
BKJSIGHBROZSMP-CCVNUDIWSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C(F)(F)F)COC3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C(F)(F)F)COC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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